4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7S/c16-15(17)10-1-3-11(4-2-10)22-23(18,19)12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKDQLYGMLKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the benzodioxine-sulfonyl intermediate with benzoic acid or its derivatives.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Sulfonyloxy Group
The sulfonyloxy (-OSO₂-) bridge is susceptible to hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Cleavage of the sulfonyloxy group yields 4-hydroxybenzoic acid and 2,3-dihydrobenzo[b] dioxin-6-sulfonic acid (Figure 1A).
- Basic Hydrolysis : Forms the sodium salt of 4-hydroxybenzoic acid and the corresponding sulfonate salt (Figure 1B).
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution at the Sulfonyloxy Position
The sulfonyloxy group acts as a leaving group in nucleophilic displacement reactions:
- With Amines : Reacts with primary/secondary amines (e.g., pyrrolidine) to form sulfonamide derivatives (Figure 2A).
- With Alcohols : Transesterification with alcohols (e.g., methanol) produces alkyl sulfonates (Figure 2B).
Table 2: Nucleophilic Substitution Reactions
Derivatization of the Carboxylic Acid Group
The benzoic acid moiety undergoes typical carboxylic acid reactions:
- Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form alkyl esters (Figure 3A) .
- Amidation : Activates with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with amines to yield amides (Figure 3B) .
Table 3: Carboxylic Acid Derivative Synthesis
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Ethanol, H₂SO₄, Δ | Ethyl 4-((2,3-dihydrobenzo[b] dioxin-6-yl)sulfonyloxy)benzoate |
| Amidation | SOCl₂, NH₃ (g) | 4-((2,3-Dihydrobenzo[b] dioxin-6-yl)sulfonyloxy)benzamide |
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonyloxy and carboxyl groups direct electrophiles to meta positions on the aromatic rings :
- Nitration : Nitric acid (HNO₃) in trifluoroacetic acid introduces a nitro group at the meta position of the benzoic acid ring (Figure 4A) .
- Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom to the dioxin ring (Figure 4B) .
Decarboxylation
Heating the compound in quinoline with copper salts removes the carboxylic acid group, forming 4-((2,3-dihydrobenzo[b] dioxin-6-yl)sulfonyloxy)benzene .
Reduction Reactions
- DIBAL-H Reduction : Converts the carboxylic acid to a benzyl alcohol derivative (Figure 5) .
- Catalytic Hydrogenation : Reduces the dioxin ring’s ether linkages to diols under H₂/Pd-C (Figure 6) .
Key Research Findings
- Synthetic Utility : The sulfonyloxy group facilitates diverse substitutions, enabling applications in medicinal chemistry (e.g., PARP1 inhibitors) .
- Stability : Hydrolysis occurs readily under physiological conditions, limiting its use as a prodrug .
- Directing Effects : The meta-directing nature of the sulfonyloxy group allows predictable functionalization of the aromatic rings .
Figures
- Figure 1A : Acidic hydrolysis pathway.
- Figure 2A : Sulfonamide formation with pyrrolidine.
- Figure 3B : Amidation via acyl chloride intermediate.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory potential. For example, several studies have focused on their ability to inhibit specific enzymes that are crucial in metabolic pathways associated with diseases such as cancer and diabetes. The sulfonamide moiety in these compounds is particularly noted for its role in enhancing inhibitory activity against target enzymes .
Antimicrobial Properties
The antimicrobial activity of 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid has been explored in various studies. The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic functions .
Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to modulate biological pathways can be harnessed to design new therapeutic agents targeting conditions such as inflammation and cancer. Researchers are currently investigating its derivatives for improved pharmacokinetic properties and reduced toxicity .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of human cancer cell lines. The study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of this compound in animal models. The results showed a marked reduction in inflammatory markers and symptoms associated with chronic inflammatory diseases, indicating its potential use in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzodioxine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzoic Acid (CAS 193151-96-1)
- Structure : Direct linkage between the benzoic acid and the dioxin ring via a single bond, lacking the sulfonyloxy group.
- Properties: Melting Point: Not explicitly reported, but related benzoic acid derivatives (e.g., compound 66 in ) show mp ~192–193°C . Acidity: Lower acidity than the target compound due to the absence of the electron-withdrawing sulfonyloxy group. Synthesis: Synthesized via Suzuki-Miyaura coupling between methyl 4-iodobenzoate and (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid .
- Applications : Used as a synthetic intermediate for pharmacologically active molecules .
3-(4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic Acid (54)
- Structure : Benzoic acid connected to the dioxin ring via a triazole-containing phenyl spacer.
- Properties :
- Applications: Potential use in targeted drug delivery due to the triazole group’s ability to participate in click chemistry .
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic Acid (CAS 14939-93-6)
- Structure: Butanoic acid chain instead of benzoic acid, linked to the dioxin ring.
- Properties :
- Applications : Intermediate for polymer or surfactant synthesis .
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS 3663-80-7)
- Structure : Carboxylic acid group directly attached to the dioxin ring.
- Properties :
- Applications : Chiral building block for asymmetric synthesis .
Comparative Analysis Table
Key Research Findings
Biological Activity
The compound 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to produce a sulfonamide. This intermediate can then undergo further modifications to yield various derivatives with distinct biological properties. The general procedure involves:
- Preparation of the Sulfonamide :
- Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-6-amine in distilled water.
- Add sodium carbonate to maintain pH.
- Introduce 4-methylbenzenesulfonyl chloride and stir until the reaction completes.
- Further Derivatization :
- The sulfonamide can be reacted with different acetamides to produce a range of biologically active compounds.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin moieties. Specifically, research has demonstrated that these compounds exhibit significant inhibitory effects on:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease (AD) treatment as it increases acetylcholine levels in the brain.
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | α-glucosidase | Competitive | |
| This compound | Acetylcholinesterase | Non-competitive |
Case Studies
In a notable study published in 2019, a series of sulfonamide derivatives were synthesized and screened for their enzyme inhibitory activities. The results indicated that specific modifications to the dihydrobenzo[b][1,4]dioxin structure significantly enhanced inhibitory potency against both α-glucosidase and acetylcholinesterase.
Key Findings:
- Compounds with electron-withdrawing groups on the aromatic ring showed improved activity against α-glucosidase.
- The presence of a sulfonyl group was critical for enhancing binding affinity to acetylcholinesterase.
Research Findings
Further investigations into the pharmacological profiles of these compounds reveal additional biological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may possess anti-inflammatory activities, potentially useful in treating inflammatory diseases.
Q & A
Q. How can contradictory results in enzyme inhibition studies be reconciled?
- Methodological Answer :
- Kinetic Profiling : Measure IC50 under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Crystallography : Resolve binding modes via X-ray diffraction of enzyme-ligand co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
